

Trimethoprim-PEG3-amine TFA chemical structure and properties

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Compound of Interest

Compound Name: Trimethoprim-PEG3-amine TFA

Cat. No.: B1677516

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An In-depth Technical Guide to Trimethoprim-PEG3-amine TFA

This technical guide provides a comprehensive overview of **Trimethoprim-PEG3-amine TFA**, a specialized chemical probe designed for advanced biological research. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and applications, with a focus on its use in cellular imaging and protein analysis.

Chemical Structure and Properties

Trimethoprim-PEG3-amine TFA is a derivative of the antibiotic trimethoprim, modified with a three-unit polyethylene glycol (PEG) linker and terminating in a primary amine. The compound is supplied as a trifluoroacetate (TFA) salt. The PEG linker enhances the molecule's solubility and provides a flexible spacer for conjugation to other molecules.

Table 1: Chemical Identifiers and Physical Properties

Property	Value
Chemical Name	Trimethoprim-PEG3-amine trifluoroacetate
CAS Number	2108550-88-3[1]
Molecular Formula	C ₂₃ H ₃₆ N ₆ O ₇ • 3CF ₃ COOH
Formula Weight	850.6 g/mol
Appearance	White solid
Solubility	Soluble in DMF (20 mg/ml), DMSO (15 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2, 10 mg/ml)
Storage	Store at -20°C for long-term stability (≥ 4 years)

Table 2: Spectroscopic and Physicochemical Data

Property	Value/Description
λ _{max}	210 nm
pKa	Not experimentally determined for this specific conjugate. The parent drug, trimethoprim, has reported pKa values of approximately 7.12.
logP	Not experimentally determined for this specific conjugate. The PEGylation is expected to decrease the logP compared to the parent drug.
Melting Point	Not reported. The parent drug, trimethoprim, has a melting point of around 200°C. Thermal decomposition of trimethoprim begins at approximately 240°C.[2]

Mechanism of Action and Biological Applications

The primary application of **Trimethoprim-PEG3-amine TFA** is as a component of the TMP-tag system for specific labeling of proteins in living cells. This system leverages the high-affinity

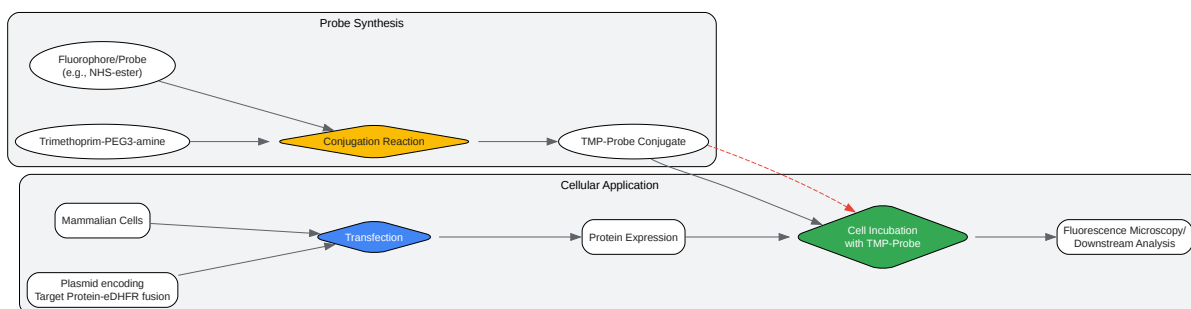
and specific interaction between trimethoprim and E. coli dihydrofolate reductase (eDHFR).

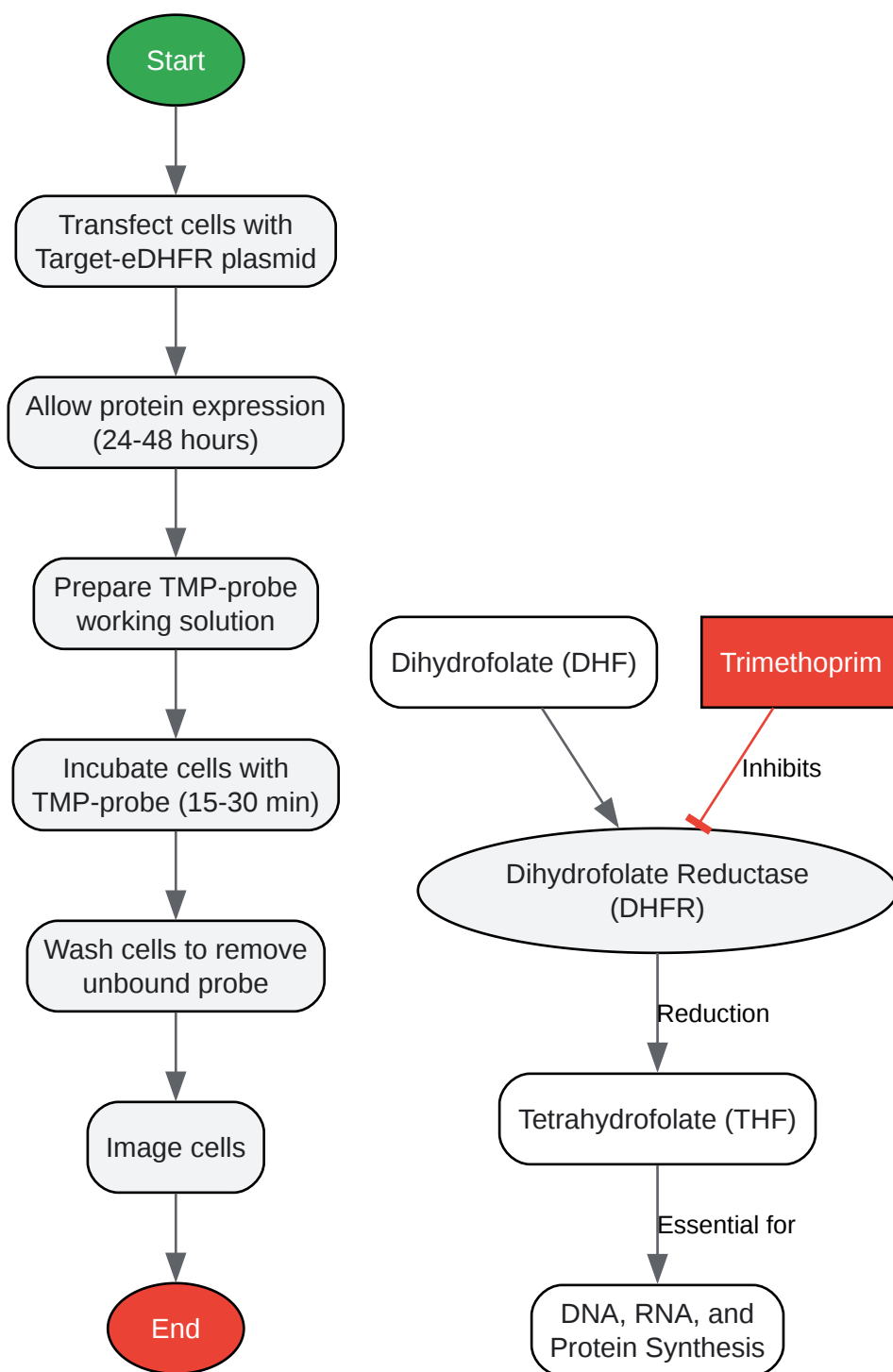
The core principle involves the genetic fusion of a target protein with eDHFR. When a fluorescent dye or another probe is conjugated to Trimethoprim-PEG3-amine, this complex can be introduced to the cells. The trimethoprim moiety acts as a targeting ligand, binding with high affinity ($K_d \approx 1$ nM) to the eDHFR tag, thereby delivering the conjugated probe to the protein of interest.[3] The low affinity of trimethoprim for mammalian DHFR ($K_d > 1$ μ M) ensures minimal off-target binding and low background signal.[3]

This technology enables a variety of applications, including:

- Live-cell imaging: Visualization of protein localization and dynamics.
- Protein manipulation: Delivery of functional probes to modulate protein activity.
- PROTAC development: As a component of Proteolysis Targeting Chimeras (PROTACs) to induce targeted protein degradation.

Below is a diagram illustrating the general workflow of the TMP-tag system.





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